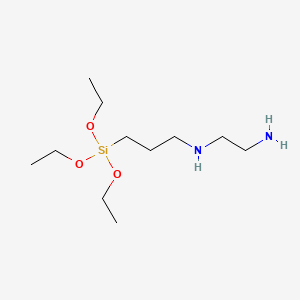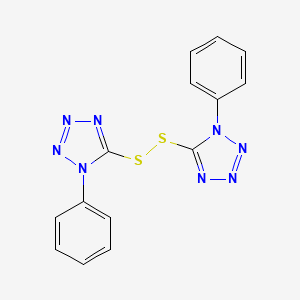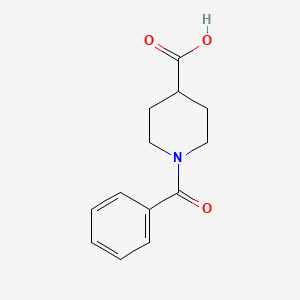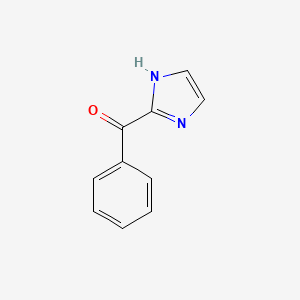![molecular formula C18H12N2O2 B1266330 6-amino-2-fenil-1H-benzo[de]isoquinolina-1,3(2H)-diona CAS No. 10495-37-1](/img/structure/B1266330.png)
6-amino-2-fenil-1H-benzo[de]isoquinolina-1,3(2H)-diona
Descripción general
Descripción
6-Amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (6-APIB) is a synthetic compound belonging to the class of compounds known as isoquinolines. It is a derivative of benzodiazepines, which are a class of drugs used for the treatment of anxiety and other neurological disorders. 6-APIB has been studied for its potential to act as an agonist at the 5-HT2A receptor, which is a serotonin receptor involved in the regulation of mood, cognition, and behavior. 6-APIB has also been studied for its potential as a therapeutic agent for Alzheimer’s disease, Parkinson’s disease, and depression.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
La estructura principal de 6-amino-2-fenil-1H-benzo[de]isoquinolina-1,3(2H)-diona es similar a la de los compuestos basados en imidazol, que son conocidos por su potencial terapéutico. Este compuesto podría investigarse por su potencial como farmacóforo en el diseño de fármacos, particularmente para desarrollar nuevos medicamentos con propiedades antibacterianas, antifúngicas y antivirales .
Actividad Antimicrobiana
Debido a la presencia del anillo de imidazol, los derivados de este compuesto pueden exhibir una actividad antimicrobiana significativa. Se puede sintetizar en varios derivados y probar contra una gama de bacterias y hongos patógenos para evaluar su eficacia como agente antimicrobiano .
Agentes Anticancerígenos
La parte de benzimidazol es una característica común en muchos agentes anticancerígenos. El compuesto en cuestión podría usarse como precursor para sintetizar nuevos derivados de benzimidazol con potenciales actividades antiproliferativas, que se pueden explorar más a fondo para sus propiedades anticancerígenas .
Propiedades Antioxidantes
Los compuestos que contienen el anillo de imidazol han mostrado actividades antioxidantes. Los derivados de This compound podrían sintetizarse y evaluarse por su capacidad para eliminar radicales libres, lo cual es una propiedad valiosa en el desarrollo de terapias antioxidantes .
Síntesis Química
Este compuesto puede servir como un intermediario clave en la síntesis de compuestos heterocíclicos más complejos. Su estructura única permite una síntesis regiocontrolada, lo que permite la creación de diversas moléculas para diversas aplicaciones, incluidas la ciencia de los materiales y la catálisis .
Sondas Moleculares
Las propiedades fluorescentes de los derivados de benzimidazol los hacen adecuados para su uso como sondas moleculares. Modificando This compound, los investigadores pueden desarrollar nuevas sondas para fines de imagen y diagnóstico, particularmente en el estudio de procesos celulares .
Inhibición Enzimática
La similitud estructural con el imidazol sugiere que este compuesto podría actuar como un inhibidor para ciertas enzimas. Se puede utilizar para estudiar mecanismos enzimáticos o desarrollar inhibidores para enzimas que son objetivos terapéuticos en enfermedades .
Ciencia de los Materiales
Las posibles propiedades electrónicas del compuesto lo convierten en un candidato para la investigación en ciencia de los materiales, particularmente en el desarrollo de semiconductores orgánicos y materiales fotovoltaicos. Su capacidad para participar en interacciones de apilamiento pi-pi podría ser beneficiosa para crear nuevos materiales con características electrónicas específicas .
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor, affecting the enzyme’s ability to metabolize other substrates . Additionally, it binds to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This compound also affects gene expression by binding to transcription factors and DNA, thereby influencing the transcriptional activity of various genes . Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, acting as a competitive inhibitor . This binding can lead to conformational changes in the enzyme, reducing its activity. The compound also interacts with DNA, intercalating between base pairs and disrupting the double helix structure . This interaction can inhibit DNA replication and transcription, leading to reduced gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including sustained inhibition of enzyme activity and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione vary with dosage in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit critical metabolic enzymes and disrupt cellular homeostasis .
Metabolic Pathways
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also lead to the generation of reactive intermediates, which can cause cellular damage .
Transport and Distribution
Within cells and tissues, 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is primarily in the nucleus and cytoplasm . In the nucleus, it binds to DNA and transcription factors, affecting gene expression . In the cytoplasm, it interacts with enzymes and other proteins, modulating their activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Propiedades
IUPAC Name |
6-amino-2-phenylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-15-10-9-14-16-12(15)7-4-8-13(16)17(21)20(18(14)22)11-5-2-1-3-6-11/h1-10H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQSPGSEYDLAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146867 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10495-37-1 | |
| Record name | 4-Amino-N-phenyl-1,8-naphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10495-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010495371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















